

Physicochemical Properties of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl Gamma Linolenate*

Cat. No.: *B15550682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate is a cholesterol ester of significant interest due to its constituent parts: cholesterol, a vital component of mammalian cell membranes, and gamma-linolenic acid (GLA), an omega-6 fatty acid with noted biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of Cholesteryl Gamma-Linolenate. It includes a summary of its molecular characteristics and provides context for its physical state, solubility, and lipophilicity through data on related compounds. Detailed experimental protocols for the determination of these key properties are outlined. Furthermore, this guide explores the potential biological relevance of Cholesteryl Gamma-Linolenate by detailing the LKB1-AMPK-mTOR signaling pathway, in which its gamma-linolenic acid moiety is implicated, and discusses the emerging antibacterial properties of cholesteryl esters.

Core Physicochemical Properties

The precise experimental determination of all physicochemical properties for Cholesteryl Gamma-Linolenate is not extensively documented in publicly available literature. However, based on its chemical structure and data from related cholesteryl esters, a number of key properties can be defined.

Property	Value	Source
Molecular Formula	C45H74O2	[1]
Molecular Weight	647.07 g/mol	[1]
Physical State	Likely a waxy solid or liquid crystal at room temperature.	Inferred from general properties of cholesteryl esters.
Melting Point	Not experimentally determined.	
Boiling Point	Decomposes before boiling at atmospheric pressure.	Inferred from high molecular weight.
Solubility	Soluble in organic solvents (e.g., chloroform, ether, warm alcohols); Practically insoluble in water.	General solubility of cholesteryl esters.[2]
logP (Octanol-Water Partition Coefficient)	Not experimentally determined. A computed value for the isomeric Cholesteryl Alpha-Linolenate is 15.2, suggesting high lipophilicity.	[3]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of the key physicochemical properties of Cholesteryl Gamma-Linolenate, based on standard practices for lipid analysis.

Determination of Melting Point and Phase Transitions

The melting point and any liquid crystalline phase transitions of Cholesteryl Gamma-Linolenate can be accurately determined using Differential Scanning Calorimetry (DSC).[4][5][6]

Methodology:

- A small, precisely weighed sample (1-5 mg) of high-purity Cholesteryl Gamma-Linolenate is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The temperature is increased at a controlled rate (e.g., 5 °C/min) over a temperature range expected to encompass the melting transition.
- The heat flow to the sample relative to the reference is recorded as a function of temperature.
- The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion can be calculated from the area under the peak.
- The sample is then cooled at a controlled rate to observe any crystallization or liquid crystal phase transitions.

Determination of Solubility

The solubility of Cholesteryl Gamma-Linolenate in various organic solvents can be determined using the isothermal shake-flask method.

Methodology:

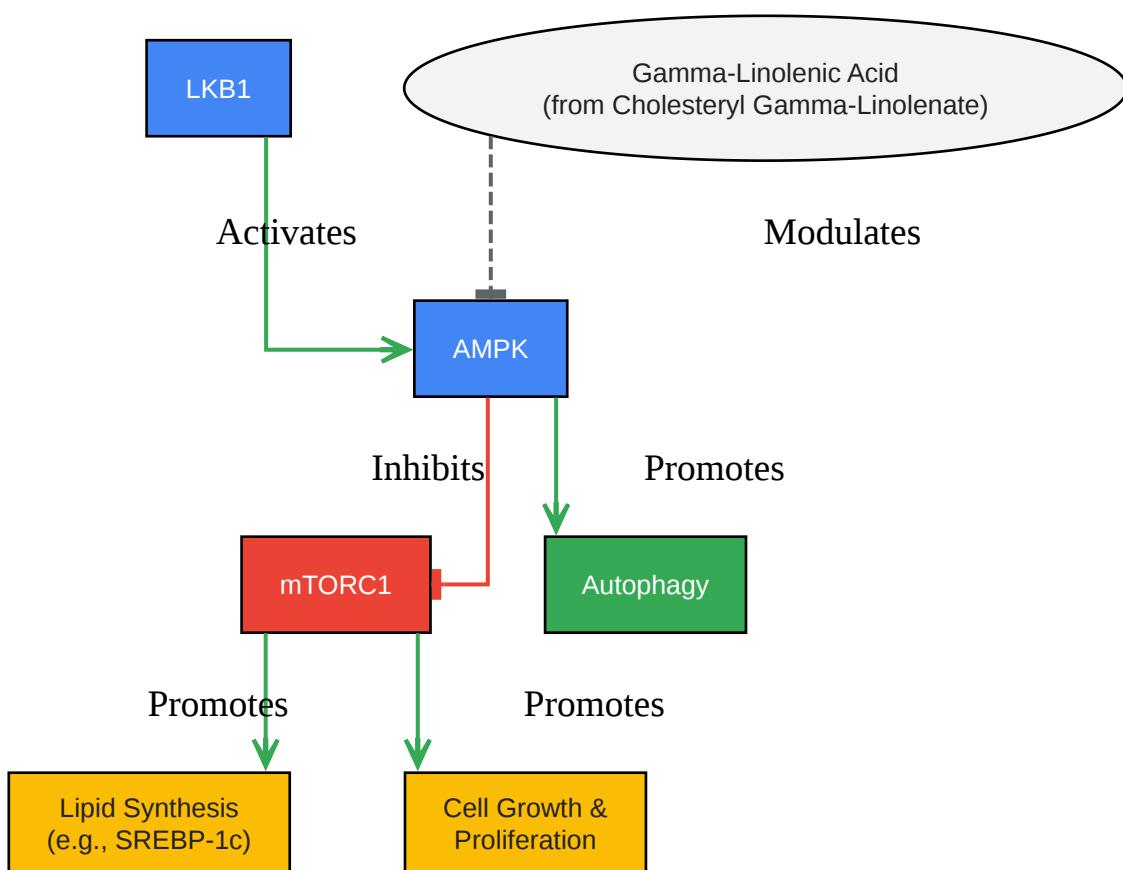
- An excess amount of Cholesteryl Gamma-Linolenate is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, chloroform, acetone).
- The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the samples are allowed to stand to permit the undissolved solid to settle.
- Aliquots of the supernatant are carefully removed, filtered to remove any suspended particles, and then diluted.

- The concentration of Cholesteryl Gamma-Linolenate in the diluted aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Evaporative Light Scattering Detector).
- The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

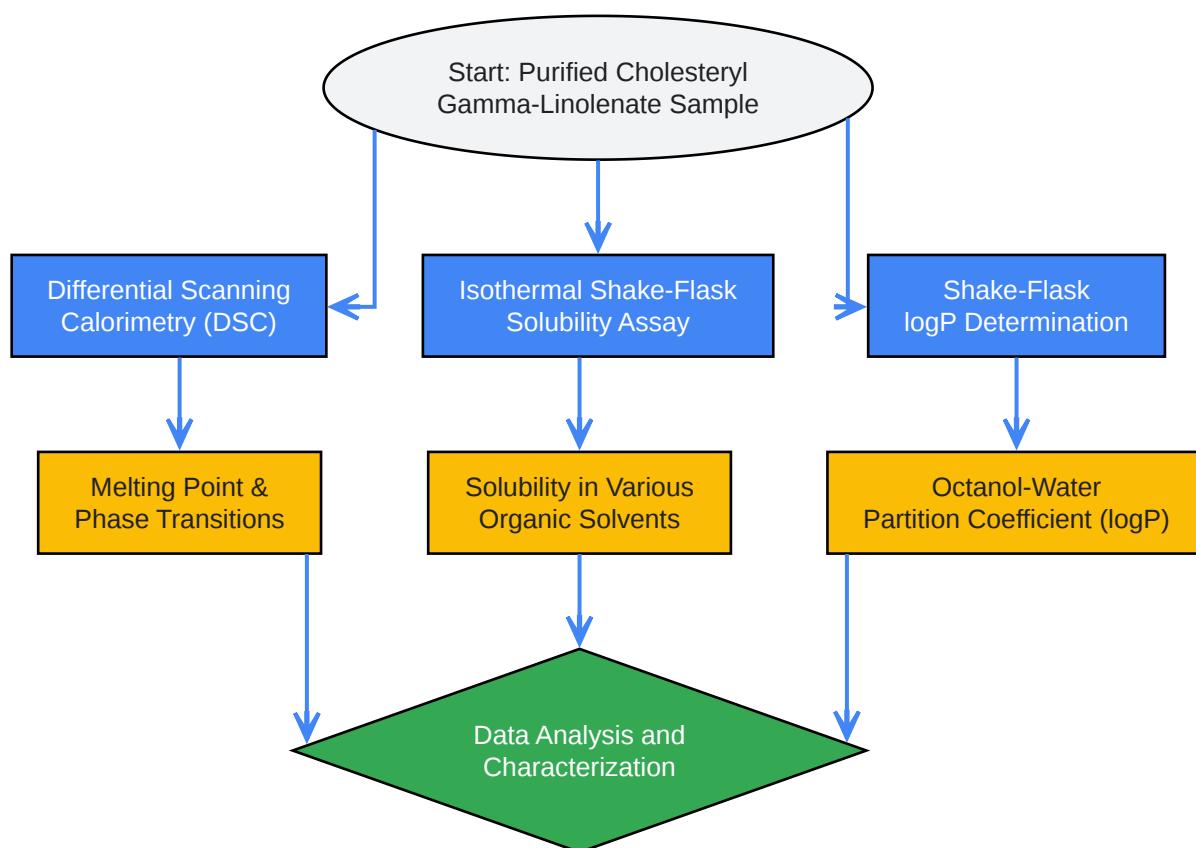

- A solution of Cholesteryl Gamma-Linolenate of known concentration is prepared in n-octanol that has been pre-saturated with water.
- An equal volume of water that has been pre-saturated with n-octanol is added to the octanol solution in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand until the phases have completely separated.
- The concentration of Cholesteryl Gamma-Linolenate in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of P.

Biological Context and Signaling Pathways

While direct signaling pathways for Cholesteryl Gamma-Linolenate are not yet fully elucidated, the biological activities of its constituent, gamma-linolenic acid (GLA), provide significant insight into its potential roles.

Involvement in the LKB1-AMPK-mTOR Signaling Pathway

Gamma-linolenic acid is a precursor to dihomo- γ -linolenic acid (DGLA), which can be further metabolized to bioactive eicosanoids. The cellular energy sensor AMP-activated protein kinase (AMPK) is a key regulator of lipid metabolism. The LKB1 (Liver Kinase B1) is a primary upstream kinase that activates AMPK.^{[7][8]} The LKB1-AMPK pathway plays a critical role in cellular metabolism, and its activation can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and anabolism, including lipid synthesis.^{[9][10][11]}



[Click to download full resolution via product page](#)

Caption: LKB1-AMPK-mTOR pathway in lipid metabolism.

Antibacterial Properties

There is growing evidence for the antimicrobial properties of cholesteryl esters.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) [\[16\]](#) Studies on cholesteryl linoleate, a related compound, have shown direct antibacterial activity against various bacteria.[\[13\]](#) The proposed mechanism involves the peroxidation of the unsaturated fatty acid chain, which generates cytotoxic byproducts that can compromise the integrity of bacterial cell membranes.[\[13\]](#) This suggests that Cholesteryl Gamma-Linolenate may also exhibit similar antibacterial effects, representing a potential area for future research in novel antimicrobial development.

[Click to download full resolution via product page](#)

Caption: Workflow for physicochemical characterization.

Conclusion

Cholesteryl Gamma-Linolenate is a molecule of considerable scientific interest, bridging the structural importance of cholesterol with the biological activity of gamma-linolenic acid. While specific experimental data on some of its physicochemical properties remain to be fully elucidated, this guide provides a robust framework based on the characteristics of related

compounds and established analytical methodologies. The potential involvement of its gamma-linolenic acid component in the LKB1-AMPK-mTOR signaling pathway and the emerging field of antibacterial lipids highlight promising avenues for future research in drug development and cellular biology. The protocols and information presented herein are intended to serve as a valuable resource for scientists and researchers in their investigation of this and other complex lipid molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. Cholestrylinolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermotropic phase transitions of binary mixtures of wax and cholestrylin esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]

- 14. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Tear Lipids in the Ocular Surface Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Physicochemical Properties of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550682#physicochemical-properties-of-cholesteryl-gamma-linolenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com